molecular formula C15H12Cl2F3N3 B2610649 N~1~-[(4-chlorophenyl)methylene]-N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2-ethanediamine CAS No. 338406-29-4

N~1~-[(4-chlorophenyl)methylene]-N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2-ethanediamine

Cat. No.: B2610649
CAS No.: 338406-29-4
M. Wt: 362.18
InChI Key: FMOVHCCDPDNVGG-WNFQYIGGSA-N
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Description

N~1~-[(4-chlorophenyl)methylene]-N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2-ethanediamine is a useful research compound. Its molecular formula is C15H12Cl2F3N3 and its molecular weight is 362.18. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Researchers have synthesized and characterized numerous compounds related to N1-[(4-chlorophenyl)methylene]-N2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2-ethanediamine. For instance, the synthesis of N-[[(Chlorosulfinyl)oxy]methylene]-N-methylmethanaminium chloride as a dehydrating agent showcases an innovative approach to generate various pyrimidinones, azetidinones, and pyridones via cycloaddition reactions, highlighting the compound's utility in facilitating complex organic transformations (Singh et al., 1991).

Coordination Chemistry and Magnetic Properties

The study on chloro and aqua Mn(II) mononuclear complexes with amino-pyridine pentadentate ligands elucidates the coordination chemistry and magnetic properties of these complexes, underscoring the role of such ligands in modulating the electronic and magnetic characteristics of transition metal centers (Hureau et al., 2008).

Crystal Engineering and Supramolecular Assemblies

Research into the crystal packing of isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines demonstrates the importance of C–H⋯N, C–H⋯π, and π⋯π interactions in their structures, providing insights into the principles of crystal engineering and the design of materials with desired physical properties (Lai et al., 2006).

Polymerization Catalysts

The development of AGET and SARA ATRP of styrene and methyl methacrylate mediated by pyridyl-imine based copper complexes showcases the application of related ligands in the field of polymer chemistry, offering a controlled method for polymer synthesis with narrow molecular weight distributions (Hsiao et al., 2014).

Molecular Electronics and Photophysics

Investigations into the electronic properties and interaction landscapes of N-(chlorophenyl)pyridinecarboxamides reveal how structural modifications influence the physicochemical characteristics of these compounds, which is crucial for their application in molecular electronics and the development of photophysical devices (Gallagher et al., 2022).

Properties

IUPAC Name

3-chloro-N-[2-[(4-chlorophenyl)methylideneamino]ethyl]-5-(trifluoromethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2F3N3/c16-12-3-1-10(2-4-12)8-21-5-6-22-14-13(17)7-11(9-23-14)15(18,19)20/h1-4,7-9H,5-6H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMOVHCCDPDNVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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